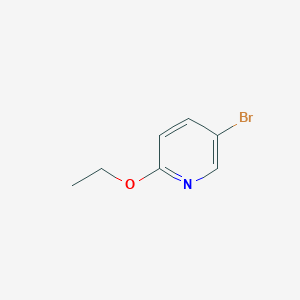
5-Bromo-2-ethoxypyridine
Cat. No. B189575
M. Wt: 202.05 g/mol
InChI Key: WQXZKMUZWPUZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748582B2
Procedure details


Preparation of 5-Br-2-ethoxy pyridine via General Method B (microwave): The general procedure in section 3.1. was followed using sodium metal (0.3 g, 1.3 mmol, 3 eq.) and 2,5-dibromopyridine (0.1 g, 4.22 mmol, 1 eq.) in ethanol (2 mL). The mixture was heated under microwave irradiation at 140° C. for 21 min. Workup as above gave 5-bromo-2-ethoxypyridine (0.80 gm, 93%). Spectral data were identical to those reported above.
[Compound]
Name
5-Br-2-ethoxy pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Na].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][N:4]=1.[CH2:10]([OH:12])[CH3:11]>>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([O:12][CH2:10][CH3:11])=[N:4][CH:5]=1 |^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
5-Br-2-ethoxy pyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.8 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

